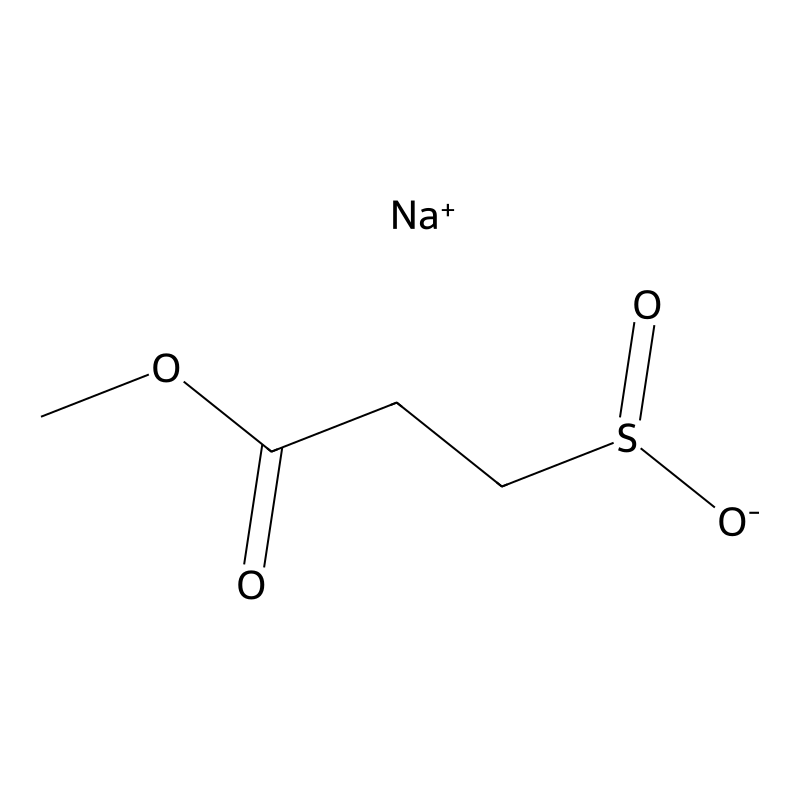Sodium 3-methoxy-3-oxopropane-1-sulfinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthesis of Sulfonimides
Scientific Field: Organic Chemistry
Application Summary: This compound is used as a reagent to facilitate the conversion of aryl and benzyl halides into their corresponding sulfonimides under basic conditions.
Results Summary: The method provides an efficient route to sulfonimides, with yields typically reported in the range of 70-90%.
[Pending Research]
Based on the latest search results, the primary application of Sodium 3-methoxy-3-oxopropane-1-sulfinate is as a reagent in organic chemistry for the synthesis of sulfonimides from aryl and benzyl halides This compound is particularly useful due to its ability to facilitate these conversions under basic conditions
I understand you’re looking for more applications of Sodium 3-methoxy-3-oxopropane-1-sulfinate. The search results indicate that the primary known application of this chemical is as a reagent in organic chemistry for the synthesis of sulfonimides from aryl and benzyl halides . This process is significant in the field of organic synthesis where sulfonimides serve as valuable intermediates for the development of pharmaceuticals and other complex organic molecules.
Sodium 3-methoxy-3-oxopropane-1-sulfinate is a sulfinic acid salt with the chemical formula C₄H₇NaO₄S. It is recognized for its unique structure, which includes a sulfinyl group (-SO₂) attached to a propan-1-sulfinate backbone. This compound is often utilized in organic synthesis and has garnered attention for its potential applications in medicinal chemistry and catalysis. Its physical properties include being a white to off-white crystalline powder, soluble in water, and exhibiting mild irritant characteristics to skin and eyes .
- Oxidation: It can be oxidized to form sulfonic acids, which are more stable and can be used in further synthetic applications .
- Nucleophilic Substitution: The sulfinyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various nucleophiles.
- Condensation Reactions: The compound can undergo condensation reactions with amines and alcohols, leading to the formation of sulfonamides and esters, respectively.
These reactions highlight its versatility as a reagent in organic synthesis.
The synthesis of sodium 3-methoxy-3-oxopropane-1-sulfinate can be achieved through several methods:
- Direct Sulfonation: This involves the reaction of 3-methoxy-3-oxopropane with sulfur dioxide or its derivatives under controlled conditions.
- Oxidative Methods: Utilizing oxidizing agents to convert corresponding sulfides or thioethers into sulfinates.
- Copper-Catalyzed Reactions: Recent advancements have shown that copper-catalyzed methods can facilitate the synthesis of masked aryl sulfinates, including sodium 3-methoxy-3-oxopropane-1-sulfinate, under mild conditions .
These methods emphasize the compound's accessibility for synthetic chemists.
Sodium 3-methoxy-3-oxopropane-1-sulfinate finds applications in various fields:
- Organic Synthesis: It serves as a reagent for synthesizing sulfonamides and other derivatives.
- Medicinal Chemistry: Potential use in drug development due to its unique structure.
- Catalysis: Acts as a catalyst or co-catalyst in certain organic reactions, enhancing reaction efficiency and selectivity.
Its multifunctionality makes it valuable in both academic research and industrial applications.
Interaction studies involving sodium 3-methoxy-3-oxopropane-1-sulfinate primarily focus on its reactivity with other organic compounds. Investigations have shown that it can effectively react with various nucleophiles, including amines and alcohols, leading to the formation of diverse products. Understanding these interactions is crucial for optimizing its use in synthetic pathways and exploring new applications.
Sodium 3-methoxy-3-oxopropane-1-sulfinate shares similarities with several other compounds within the sulfinic acid family. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Sodium Sulfinate | Simple sulfonate structure | Commonly used as a reducing agent |
| Sodium Benzenesulfinate | Aromatic ring attached | More stable due to aromatic resonance |
| Potassium 3-methylsulfinylpropanoate | Methyl group addition | Enhanced lipophilicity |
Sodium 3-methoxy-3-oxopropane-1-sulfinate stands out due to its methoxy group and propanoyl backbone, which provide unique reactivity profiles compared to other sulfinates. Its ability to participate in diverse
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








